Hercynine acts as a precursor to ergothioneine, a compound found in some microbes. Research suggests that ergothioneine plays a role in regulating microbial physiology, particularly their ability to survive stressful environments []. Scientists are studying hercynine to gain a better understanding of how ergothioneine functions within microbes and how it contributes to their stress tolerance.
Hercynine, also known as N-alpha,N-alpha,N-alpha-trimethyl-L-histidine, is a naturally occurring amino acid derivative characterized by its unique trimethylation of the histidine side chain. Its chemical formula is and it has a molecular weight of approximately 198.1243 g/mol . Hercynine is classified as an amino acid betaine and serves as a precursor to ergothioneine, a compound recognized for its antioxidant properties and potential health benefits .
Hercynine exhibits significant biological activity, particularly as a cytoprotectant. It is involved in cellular defense mechanisms against oxidative stress, contributing to protein folding and stabilization within cells . Furthermore, it has been shown to regulate microbial physiology, enhancing survival under stressful conditions in various microorganisms . The compound's antioxidant properties may afford therapeutic potential, making it a candidate for applications in health supplements and cosmetics .
The synthesis of hercynine typically involves the methylation of L-histidine. This process can be achieved through two main steps:
Hercynine has several applications across various fields:
Research indicates that hercynine interacts with various biological systems. Notably, it has been studied for its role in ergothioneine transport mechanisms within cells. Studies have shown that hercynine can compete with other organic cations for transport pathways, indicating its potential influence on cellular uptake processes . Additionally, its interaction with singlet oxygen highlights its importance in oxidative stress management within biological contexts.
Hercynine shares structural similarities with several other compounds, particularly those derived from histidine or related amino acids. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ergothioneine | Derived from hercynine | Known for strong antioxidant properties; cannot be synthesized by humans. |
L-Histidine | Precursor to hercynine | Essential amino acid; involved in protein synthesis. |
N,N,N-Trimethyl-L-histidine | Same trimethylation pattern | Functions as a betaine; less studied than hercynine. |
Carnosine | Contains histidine | Acts as an antioxidant; found primarily in muscle tissue. |
Hercynine's uniqueness lies in its specific trimethylation pattern and its direct role as a precursor to ergothioneine, distinguishing it from other histidine derivatives that may not exhibit the same level of biological activity or therapeutic potential .
Hercynine possesses the molecular formula C₉H₁₅N₃O₂ with a molecular weight of 197.23 grams per mol [3] [4] [6]. The compound exhibits a monoisotopic mass of 197.11642673 Daltons [6]. The Chemical Abstracts Service registry number for hercynine is 534-30-5 [4] [40].
The systematic International Union of Pure and Applied Chemistry name for hercynine is (2S)-3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate [6] [36] [42]. Alternative nomenclature includes N-alpha,N-alpha,N-alpha-trimethyl-L-histidine and histidine-betaine [4] [36].
The stereochemical configuration of hercynine centers on its single chiral center at the alpha-carbon position. The compound exists predominantly in the L-configuration, designated as the (S)-enantiomer according to Cahn-Ingold-Prelog priority rules [34] [40]. The specific optical rotation has been determined as [α]D²² +44.5° in 5N hydrochloric acid solution [4] [40].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₅N₃O₂ | [3] [4] [6] |
Molecular Weight | 197.23 g/mol | [3] [4] [6] |
Monoisotopic Mass | 197.11642673 Da | [6] |
CAS Registry Number | 534-30-5 | [4] [40] |
Melting Point | 237-238°C (decomposition) | [4] [40] |
Specific Optical Rotation | [α]D²² +44.5° (5N HCl) | [4] [40] |
Comprehensive nuclear magnetic resonance analysis of hercynine has been conducted using both proton and carbon-13 techniques [10]. The proton nuclear magnetic resonance spectrum in deuterium oxide with deuterium chloride at 400 megahertz reveals characteristic chemical shifts: δ 3.31 (singlet, 9H, trimethylammonium group), δ 3.44 (doublet of doublets, J = 14Hz, J = 12Hz, 1H), δ 3.55 (doublet of doublets, J = 14Hz, J = 4Hz, 1H), δ 4.13 (doublet of doublets, J = 12Hz, J = 4Hz, 1H), δ 7.37 (singlet, 1H, imidazole), and δ 8.66 (singlet, 1H, imidazole) [10].
The carbon-13 nuclear magnetic resonance spectrum at 75 megahertz in deuterium oxide displays seven distinct carbon environments with chemical shifts at δ 25.7, 52.4, 78.9, 116.7, 132.3, 136.5, and 171.2 parts per million [10]. These chemical shifts correspond to the methyl carbons of the trimethylammonium group, the alpha and beta carbons of the amino acid backbone, the imidazole carbons, and the carboxylate carbon respectively [10].
Mass spectrometric characterization of hercynine employs liquid chromatography-tandem mass spectrometry techniques [12] [14]. The derivatized analyte undergoes analysis as a carbethoxy derivative with multiple reaction monitoring transitions at mass-to-charge ratios 270.28→95 and 273.21→95 for hercynine and its deuterated counterpart respectively [12] [14]. The fragmentation pattern reveals the loss of the trimethylammonium group as a characteristic feature [12].
Recent studies utilizing infrared multiple photon dissociation spectroscopy have examined the ionic forms of hercynine [17]. These investigations reveal that protonated hercynine molecular ions exhibit stabilization through hydrogen bonding interactions between the imidazole nitrogen and the carboxyl group [17]. The absence of characteristic absorption around 1140 wavenumbers in experimental infrared spectra distinguishes the ground state structure from alternative conformations [17].
Infrared spectroscopic analysis of hercynine focuses on the characteristic vibrational modes of its functional groups [17]. The compound exhibits typical betaine characteristics with distinct absorption bands corresponding to the carboxylate group, imidazole ring vibrations, and C-H stretching modes of the trimethylammonium moiety [17]. The carbonyl stretching frequency appears significantly shifted in sodium complex molecular ions due to complexation effects [17].
Spectroscopic Technique | Key Parameters | Characteristic Features |
---|---|---|
¹H NMR (400 MHz, D₂O/DCl) | δ 3.31 (s, 9H) | Trimethylammonium group |
δ 7.37, 8.66 (s, 1H each) | Imidazole protons | |
¹³C NMR (75 MHz, D₂O) | δ 171.2 | Carboxylate carbon |
δ 132.3, 136.5 | Imidazole carbons | |
MS (LC-MS/MS) | m/z 270.28→95 | Carbethoxy derivative |
IR-MPD | Absent at 1140 cm⁻¹ | Ground state confirmation |
Hercynine exhibits complex tautomeric and ionic equilibria due to its multiple ionizable functional groups [18] [19] [24]. The compound contains both acidic and basic centers, including the carboxyl group, the imidazole ring nitrogen atoms, and the quaternary ammonium nitrogen [18] [19].
The acid-base equilibrium of hercynine involves two primary ionization constants. The strongest acidic site possesses a pKa value of 2.03, attributed to the carboxyl group deprotonation [18] [19]. The strongest basic site exhibits a pKa value of 6.7, corresponding to the imidazole ring nitrogen protonation [18] [19]. At physiological pH, hercynine carries a net positive charge of +1 [18].
The imidazole ring of hercynine participates in tautomeric equilibria between the N1-H and N3-H forms [24]. Computational studies suggest that protonation of the imidazole π-nitrogen represents a key activation step in enzymatic processes involving hercynine [24]. The quaternary ammonium group remains permanently charged under all physiologically relevant pH conditions, contributing to the zwitterionic character of the molecule [18] [19].
Detailed analysis of the ionic states reveals that hercynine exists predominantly as a zwitterion at neutral pH, with the carboxylate group deprotonated and the trimethylammonium group maintaining its positive charge [18] [19]. The imidazole ring nitrogen protonation state varies with solution pH, influencing the overall charge distribution and molecular interactions [24].
Ionization Site | pKa Value | Ionic State at pH 7.4 |
---|---|---|
Carboxyl Group | 2.03 | Deprotonated (COO⁻) |
Imidazole Ring | 6.7 | Partially protonated |
Trimethylammonium | >14 | Permanently charged (N⁺) |
Net Charge | +1 | Zwitterionic |
Histidine N-alpha-methyltransferase initiates hercynine formation by transferring three methyl groups from S-adenosylmethionine to the alpha-amino moiety of L-histidine, producing N-alpha,N-alpha,N-alpha-trimethyl-L-histidine (hercynine). In Actinomycetales, the enzyme works distributively yet with marked substrate affinity; the Michaelis constant for L-histidine in Mycobacterium tuberculosis is approximately 0.33 millimolar, and the maximal catalytic velocity reaches 114 micromoles per minute per milligram of protein, with a turnover number of 0.013 per second [1] [2]. Crystal studies reveal a pre-organized hydrogen-bonding network that aligns the histidine substrate and promotes three sequential methyl transfers without enzyme dissociation, thereby explaining the observed processivity [3].
Fungal species employ an N-terminal methyltransferase domain embedded within Ergothioneine Biosynthesis Protein 1. Although catalysis occurs on the same alpha-amino site, the fungal enzyme accepts L-histidine less tightly (apparent Michaelis constant ≈ 0.44 millimolar) but compensates with a higher observed catalytic rate of 136 per minute under air-saturated conditions [4].
Table 1. Catalytic parameters of histidine N-alpha-methyltransferases
Source organism | Enzyme designation (full name) | Michaelis constant for L-histidine (millimolar) | Turnover number (per second) | Experimental method | Reference |
---|---|---|---|---|---|
Mycobacterium tuberculosis | Histidine N-alpha-methyltransferase | 0.33 ± 0.04 [1] | 0.013 [2] | Fluorescence polarization + spectrophotometry | 51, 50 |
Neurospora crassa | N-terminal methyltransferase domain of Ergothioneine Biosynthesis Protein 1 | 0.44 ± 0.03 [4] | 2.27 [4] | Oxygen-consumption electrode | 39 |
In bacteria the three sequential methyl transfers are followed by rapid release of S-adenosyl-homocysteine, ensuring forward flux despite product inhibition by this by-product [5]. The methyltransferase is often co-expressed with S-adenosyl-homocysteine hydrolase; co-regulation minimizes feedback inhibition and channels methyl groups efficiently [5] [6].
Fungal systems merge two catalytic activities within Ergothioneine Biosynthesis Protein 1: (i) the N-terminal methyltransferase just described and (ii) a C-terminal mononuclear non-heme iron sulfoxide synthase that immediately adds a cysteinyl sulfur to the histidine ring. Nevertheless, formation of hercynine remains the prerequisite intermediate, and kinetic partitioning shows that roughly ninety-two percent of consumed molecular oxygen is devoted to this coupled methyl-plus-sulfoxide sequence [4].
Actinomycetales, by contrast, keep the methyltransferase physically separate from the sulfoxide synthase encoded by the ergothioneine biosynthesis B gene. This separation allows physiological accumulation of free hercynine that can be measured chromatographically; concentrations up to 4 micrograms per gram of dry biomass have been reported in nutrient-limited Mycobacterium smegmatis cultures [7] [8].
Table 2. Presence of hercynine-forming genes in representative genomes
Taxonomic group | Genomes analysed | Genomes with ergothioneine biosynthesis B plus D genes | Percentage | Reference |
---|---|---|---|---|
Actinobacteria | 263 | 122 | 46% [11] | 24 |
Cyanobacteria | 263 | 58 | 22% [11] | 24 |
Proteobacteria | 1 034 | 210 | 20% [11] | 24 |
Saccharomycotina (fungi) | 32 | 0 | 0% [9] | 32 |
Pezizomycotina (fungi) | 43 | 43 | 100% [9] | 32 |
Serine-threonine protein kinase D of Mycobacterium tuberculosis phosphorylates Histidine N-alpha-methyltransferase on threonine two-hundred-thirteen, lowering catalytic efficiency by roughly twenty percent and reducing intracellular hercynine and downstream ergothioneine concentrations [6]. A phosphomimetic threonine-to-glutamate variant fails to rescue hercynine synthesis in deletion strains, confirming negative regulation through phosphorylation [6].
Transcriptomic analyses under nutrient starvation reveal down-regulation of the protein kinase gene and a concomitant rise in hercynine titres, demonstrating that M. tuberculosis modulates hercynine synthesis as part of its persistence programme [6].
Comparative genomics indicates additional layers of control: in many Actinomycetales the histidine methyltransferase gene lies immediately upstream of an adenylate-formylglycine oxidase homologue; in several Alpha-proteobacterial Caulobacterales a fusion protein joins the sulfoxide synthase and methyltransferase domains, abolishing the need for operon-level coordination [11]. Horizontal transfer events have propagated these fused genes across distant marine and soil bacteria, showing evolutionary pressure to streamline hercynine supply [11].
Fungal regulation differs: expression of Ergothioneine Biosynthesis Protein 1 rises during conidial germination and oxidative challenge, and deletion mutants of Neurospora crassa lacking this protein accumulate reactive oxygen species and display diminished spore viability, implicating transcriptional up-regulation as the primary control mechanism [12] [9].